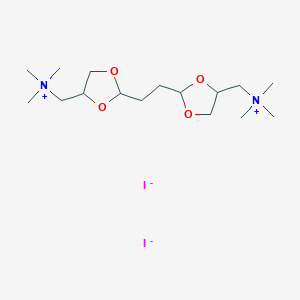
(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide, also known as ETDI, is a quaternary ammonium salt that has been widely used in scientific research. It is a type of crosslinking agent that can be used in various fields such as biomedicine, materials science, and chemistry.
Wirkmechanismus
The mechanism of action of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide involves the formation of covalent bonds between the quaternary ammonium group of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide and the functional groups of biomolecules. This process leads to the crosslinking of biomolecules and the formation of a stable network. The crosslinked biomolecules exhibit improved mechanical properties, such as increased stiffness and strength.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide depend on the type of biomolecule that is crosslinked. For example, crosslinking of collagen and gelatin can enhance their mechanical properties and improve their stability. Crosslinking of DNA can increase its resistance to enzymatic degradation. Crosslinking of polysaccharides can improve their water retention properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide in lab experiments include its ability to crosslink various biomolecules, its low toxicity, and its ease of use. However, there are also some limitations to using (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide, such as its sensitivity to pH and temperature, and its potential to form non-specific crosslinks.
Zukünftige Richtungen
There are many future directions for the use of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide in scientific research. Some potential applications include:
1. Development of novel biomaterials with improved mechanical properties and biocompatibility.
2. Synthesis of new types of nanoparticles with improved drug delivery properties.
3. Modification of the surface properties of medical devices to improve their performance.
4. Use of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide as a crosslinking agent in the preparation of novel polymers and resins.
5. Investigation of the potential of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide in the field of regenerative medicine.
Conclusion:
In conclusion, (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide is a versatile crosslinking agent that has been widely used in scientific research. It has many potential applications in various fields such as biomedicine, materials science, and chemistry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide have been discussed in this paper.
Synthesemethoden
The synthesis of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide can be achieved by reacting trimethylamine with ethylene glycol dimethyl ether in the presence of iodine. The resulting product is then purified by recrystallization. The chemical structure of (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide is shown below:
Wissenschaftliche Forschungsanwendungen
(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been extensively used in scientific research due to its ability to crosslink various biomolecules, such as proteins, DNA, and polysaccharides. It can also be used to modify the surface properties of materials, such as enhancing the hydrophilicity and biocompatibility of polymers. (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used in a variety of applications, including:
1. Biomedical applications: (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used to crosslink collagen and gelatin for tissue engineering applications. It has also been used to modify the surface properties of medical devices, such as catheters and stents.
2. Materials science: (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used to crosslink hydrogels for drug delivery and wound healing applications. It has also been used to modify the surface properties of nanoparticles and to synthesize novel materials, such as dendrimers.
3. Chemistry: (Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide has been used as a crosslinking agent in the synthesis of polymers and resins. It has also been used in the preparation of ion-exchange resins and as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
15483-60-0 |
|---|---|
Produktname |
(Ethylenebis(1,3-dioxolane-2,4-diylmethylene))bis(trimethylammonium) diiodide |
Molekularformel |
C16H34I2N2O4 |
Molekulargewicht |
572.26 g/mol |
IUPAC-Name |
trimethyl-[[2-[2-[4-[(trimethylazaniumyl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]azanium;diiodide |
InChI |
InChI=1S/C16H34N2O4.2HI/c1-17(2,3)9-13-11-19-15(21-13)7-8-16-20-12-14(22-16)10-18(4,5)6;;/h13-16H,7-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MJCXIBKSEYPUGT-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CC1COC(O1)CCC2OCC(O2)C[N+](C)(C)C.[I-].[I-] |
Kanonische SMILES |
C[N+](C)(C)CC1COC(O1)CCC2OCC(O2)C[N+](C)(C)C.[I-].[I-] |
Synonyme |
P-227 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






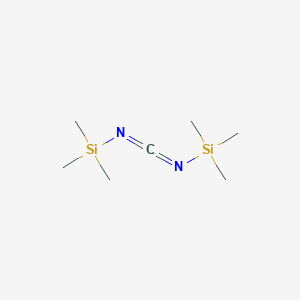
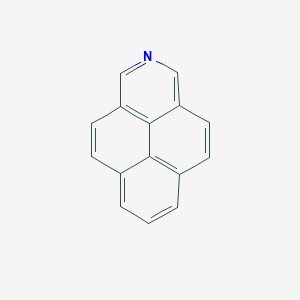
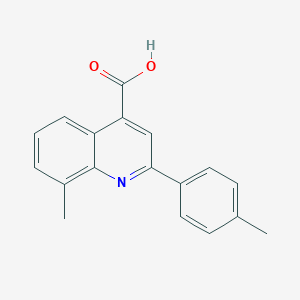
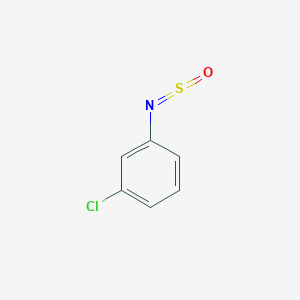
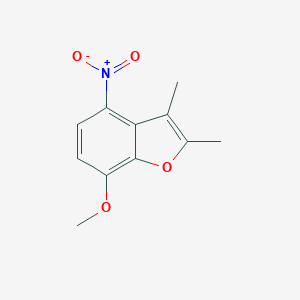

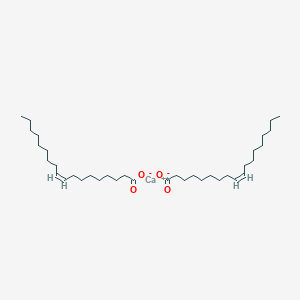
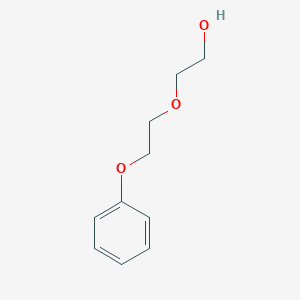
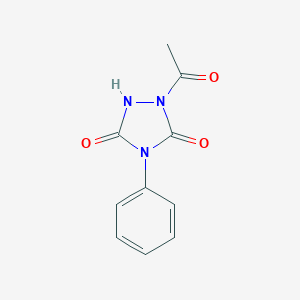
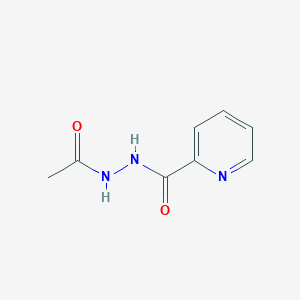
![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)